molecular formula C23H38N7NaO17P3S B1284313 Coenzyme A, S-acetate, trisodium salt (9CI) CAS No. 102029-73-2

Coenzyme A, S-acetate, trisodium salt (9CI)

Cat. No.: B1284313
CAS No.: 102029-73-2
M. Wt: 832.6 g/mol
InChI Key: XGCDESRMLMCTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coenzyme A, S-acetate, trisodium salt (9CI) is a derivative of coenzyme A, a vital coenzyme in various biochemical processes. This compound plays a crucial role in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. It is a white powder that is soluble in water and has a molecular formula of C23H38N7Na3O17P3S .

Mechanism of Action

Target of Action

Acetyl coenzyme A sodium salt, also known as Acetyl-CoA, is a pivotal molecule in biological systems . It serves as an essential cofactor or substrate for acetyltransferases and acyltransferases . These enzymes are involved in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine .

Mode of Action

Acetyl-CoA plays a crucial role in enzymatic acetyl transfer reactions . It mediates acyl group transfer and carbonyl activation . The CoA and its thioester levels are crucial for cellular homeostasis .

Biochemical Pathways

Acetyl-CoA serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications . It also serves as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . The metabolic pathway of Acetyl-CoA exerts a significant impact in cancer .

Pharmacokinetics

Information on the pharmacokinetics of Acetyl coenzyme A sodium salt is limited. It is known that it is soluble in water , suggesting that it could be readily absorbed and distributed in the body

Result of Action

The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . In most cancers, Acetyl-CoA mediated acetylation promotes the growth of cancer cells .

Action Environment

The action of Acetyl-CoA can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is also worth noting that the action of Acetyl-CoA can be influenced by the metabolic state of the cell, as it is a key node in metabolism

Biochemical Analysis

Biochemical Properties

Coenzyme A, S-acetate, trisodium salt (9CI) is integral to numerous biochemical reactions. It serves as a coenzyme in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . It interacts with various enzymes, including acetyl-CoA synthetase, citrate synthase, and pyruvate dehydrogenase . These interactions facilitate the transfer of acyl groups, which is essential for metabolic processes .

Cellular Effects

Coenzyme A, S-acetate, trisodium salt (9CI) significantly influences cellular functions. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the synthesis and oxidation of fatty acids, it helps regulate energy production and storage within cells . Additionally, it affects the post-translational modification of proteins, thereby influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of Coenzyme A, S-acetate, trisodium salt (9CI) involves its role as a coenzyme in acyl-group transfer reactions . It binds to enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . This process is crucial for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . Furthermore, it plays a role in the post-translational regulation of enzymes, thereby influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coenzyme A, S-acetate, trisodium salt (9CI) can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time, especially at higher temperatures . Long-term studies have shown that its stability is crucial for maintaining its biochemical activity . Degradation of the compound can lead to a decrease in its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of Coenzyme A, S-acetate, trisodium salt (9CI) vary with different dosages in animal models. At optimal dosages, it supports normal metabolic functions and energy production . At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

Coenzyme A, S-acetate, trisodium salt (9CI) is involved in several metabolic pathways, including the citric acid cycle and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . These interactions are essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate .

Transport and Distribution

Within cells and tissues, Coenzyme A, S-acetate, trisodium salt (9CI) is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The compound’s distribution within cells is crucial for its role in metabolic processes .

Subcellular Localization

Coenzyme A, S-acetate, trisodium salt (9CI) is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its localization is directed by specific targeting signals and post-translational modifications . This subcellular distribution is essential for its function in metabolic pathways and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coenzyme A, S-acetate, trisodium salt (9CI) typically involves the acetylation of coenzyme A. The process begins with the reaction of coenzyme A with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through techniques such as crystallization or chromatography .

Industrial Production Methods

Industrial production of Coenzyme A, S-acetate, trisodium salt (9CI) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Coenzyme A, S-acetate, trisodium salt (9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coenzyme A, S-acetate, trisodium salt (9CI) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Coenzyme A, S-(hydrogenbutanedioate), sodium salt (9CI)
  • Coenzyme A, S-(9Z)-9-octadecenoate, monolithium salt (9CI)
  • Coenzyme A, S-tetradecanoate, lithium salt (9CI)
  • Coenzyme A, S-(2E)-2-dodecenoate
  • Coenzyme A, S-(3-hydroxypropanoate)
  • Coenzyme A, S-11-tetradecenoate, (Z)- (9CI)

Uniqueness

Coenzyme A, S-acetate, trisodium salt (9CI) is unique due to its specific acetate group, which allows it to participate in distinct biochemical reactions compared to other acyl derivatives of coenzyme A. Its trisodium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

InChI

InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCDESRMLMCTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N7NaO17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coenzyme A, S-acetate, trisodium salt (9CI)
Reactant of Route 2
Coenzyme A, S-acetate, trisodium salt (9CI)
Reactant of Route 3
Reactant of Route 3
Coenzyme A, S-acetate, trisodium salt (9CI)
Reactant of Route 4
Reactant of Route 4
Coenzyme A, S-acetate, trisodium salt (9CI)
Reactant of Route 5
Reactant of Route 5
Coenzyme A, S-acetate, trisodium salt (9CI)
Reactant of Route 6
Reactant of Route 6
Coenzyme A, S-acetate, trisodium salt (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.